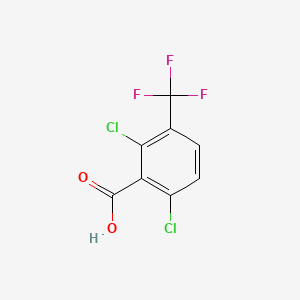

2,6-dichloro-3-(trifluoromethyl)benzoic Acid

Beschreibung

Historical Context and Discovery Timeline

The synthesis of 2,6-dichloro-3-(trifluoromethyl)benzoic acid emerged alongside advancements in organofluorine chemistry during the late 20th century. While early fluorination methods, such as the Swarts reaction (1898), focused on simpler substrates, the compound’s development relied on innovations in aromatic fluorination. For example, the use of hydrogen fluoride (HF) and catalysts like antimony pentachloride enabled precise trifluoromethyl group introduction to polyhalogenated benzene rings. Patent CN107417518A (2017) highlights modern fluorination techniques using HF and sulfuryl fluoride derivatives under controlled pressure, which likely influenced the compound’s scalable synthesis. Its first documented appearance in chemical databases occurred in the early 2000s, coinciding with industrial demand for fluorinated aromatic intermediates in pharmaceuticals and agrochemicals.

Structural Significance in Organofluorine Chemistry

The compound’s structure combines a benzoic acid backbone with chlorine and trifluoromethyl substituents, exemplifying key principles of organofluorine chemistry:

The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the aromatic ring while increasing resistance to oxidative degradation. This synergy between halogen and fluorinated groups is critical for designing bioactive molecules, as seen in analogs like 2,4-dichloro-3-((4-methyl-6-(trifluoromethyl)-1H-indol-3-yl)methyl)benzoic acid, a retinoic acid receptor inverse agonist.

Positional Isomerism in Polyhalogenated Benzene Derivatives

Positional isomerism profoundly impacts the compound’s physicochemical properties. A comparison of substituted benzoic acids reveals distinct behaviors:

The 2,6-dichloro-3-(trifluoromethyl) substitution creates steric hindrance, rotating the carboxylic acid group out of the aromatic plane and reducing solubility in polar solvents. This contrasts with para-substituted analogs, where symmetric electron withdrawal enhances crystallinity. Spectroscopic studies of related isomers, such as 4-nitro-2-(trifluoromethyl)benzoic acid, demonstrate how substituent positioning alters infrared C-H wagging peaks (770–710 cm⁻¹ for monosubstituted vs. 860–790 cm⁻¹ for para-substituted). Such differences underscore the importance of regiochemistry in tuning reactivity for applications like catalytic intermediates or polymer additives.

The compound’s isomer-specific properties are further validated by X-ray crystallography, which reveals intermolecular hydrogen-bonding networks between carboxylic acid groups and halogen atoms. These structural insights inform its utility in coordination chemistry and metal-organic frameworks.

Eigenschaften

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNSEKNHEIXBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470518 | |

| Record name | 2,6-dichloro-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25922-41-2 | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25922-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,6-dichloro-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-(trifluoromethyl)benzoic acid typically involves the chlorination of 3-(trifluoromethyl)benzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the chlorination reaction efficiently. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 2,6-diamino-3-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 2,6-dichloro-3-(trifluoromethyl)benzoic anhydride.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity is enhanced due to the electronegative trifluoromethyl group, which influences reaction pathways and product formation.

Biological Research

Enzyme Inhibition Studies

Research has indicated that 2,6-dichloro-3-(trifluoromethyl)benzoic acid can act as an enzyme inhibitor. It is used in studies aimed at understanding enzyme mechanisms and developing potential therapeutic agents targeting specific pathways.

Antimicrobial Activity

Case studies have demonstrated the antimicrobial efficacy of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests its potential utility in developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Material Science

Polymer Chemistry

The compound is utilized in polymer science as a building block for creating specialty polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Environmental Applications

Pesticide Development

Given its structural characteristics, this compound is explored for use in developing new pesticides. The compound's ability to disrupt biological processes in pests makes it a candidate for further research in agrochemical formulations.

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound is employed as a reagent for various analytical techniques, including chromatography and mass spectrometry. Its distinct spectral properties aid in the identification and quantification of other compounds.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies showed that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, suggesting its potential role in cancer therapy development.

Wirkmechanismus

The mechanism of action of 2,6-dichloro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

2,6-Difluoro-3-(trifluoromethyl)benzoic Acid (CAS: N/A)

- Molecular Formula : C₈H₃F₅O₂

- Molecular Weight : 226.10 g/mol

- Key Differences: Substituents: Chlorine atoms replaced by fluorine at the 2- and 6-positions. Electron Effects: Fluorine’s higher electronegativity (vs. Steric Impact: Fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine, possibly improving solubility in polar solvents.

- Applications: Not explicitly stated in evidence, but fluorine analogs are often used in medicinal chemistry for metabolic stability .

2,6-Dichloro-3-(difluoromethyl)benzoic Acid (CAS: N/A)

- Molecular Formula : C₈H₄Cl₂F₂O₂

- Molecular Weight : 241.93 g/mol (calculated)

- Key Differences: Substituent: Trifluoromethyl (-CF₃) replaced by difluoromethyl (-CF₂H). Hydrogen Bonding: The -CF₂H group may participate in weak hydrogen bonding, altering solubility and crystal packing .

- Applications : Likely explored in pesticidal or herbicidal formulations due to modified lipophilicity .

2,6-Dichloro-4-(trifluoromethyl)benzoic Acid (CAS: 189338-32-7)

- Molecular Formula : C₈H₃Cl₂F₃O₂

- Molecular Weight : 259.01 g/mol

- Key Differences: Positional Isomerism: The -CF₃ group shifts from the 3- to the 4-position. Melting Point: Not provided, but positional changes often affect crystallinity and melting behavior.

- Applications : Used in materials science for liquid crystal or polymer synthesis due to altered symmetry .

2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid (CAS: 716360-56-4)

- Molecular Formula: C₈H₇Cl₂NO₄S

- Molecular Weight : 284.11 g/mol

- Key Differences: Substituent: -CF₃ replaced by a methylsulfamoyl (-SO₂NHCH₃) group. Polarity and Solubility: The sulfonamide group introduces hydrogen-bonding capacity, enhancing solubility in DMSO and methanol .

- Applications : Research chemical in drug discovery, particularly for targeting enzymes or receptors requiring sulfonamide interactions .

2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic Acid (CAS: 67318-61-0)

- Molecular Formula: C₁₄H₁₁Cl₂NO₃

- Molecular Weight : 312.15 g/mol

- Key Differences: Structural Complexity: A secondary benzoic acid group and hydroxymethyl (-CH₂OH) substituent introduce multifunctionality. Biological Relevance: Identified as a metabolite of meclofenamic acid (a nonsteroidal anti-inflammatory drug) .

- Applications : Pharmacokinetic studies and impurity profiling in pharmaceutical quality control .

Biologische Aktivität

2,6-Dichloro-3-(trifluoromethyl)benzoic acid (DCFA) is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

DCFA is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzoic acid framework. The chemical formula is CHClFO, with a molecular weight of 267.04 g/mol. The unique substitution pattern significantly influences its reactivity and biological activity.

The biological activity of DCFA is attributed to several mechanisms:

- Enzyme Inhibition : DCFA can inhibit specific enzymes by binding to their active sites, thus blocking their activity.

- Receptor Modulation : It interacts with cellular receptors, altering signal transduction pathways.

- DNA Interaction : The compound can bind to DNA, affecting gene expression and cellular functions.

Antimicrobial Activity

Research indicates that DCFA exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1 μmol/L |

| Escherichia coli | 1 - 2 μmol/L |

| Pseudomonas aeruginosa | 0.5 - 1 μmol/L |

These findings suggest that DCFA could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

DCFA has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including:

- Cell Cycle Arrest : DCFA can cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

- Apoptotic Pathways : It activates caspases and other apoptotic markers, leading to programmed cell death.

A study demonstrated that DCFA significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values in the low micromolar range.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of DCFA against multidrug-resistant Mycobacterium tuberculosis. The results indicated that DCFA exhibited comparable activity to standard antibiotics like isoniazid, with MIC values ranging from 0.5 to 4 μmol/L against various strains of M. tuberculosis . This suggests its potential as a lead compound in tuberculosis treatment.

Research on Anticancer Activity

In another study focusing on its anticancer properties, DCFA was tested on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant induction of apoptosis observed through flow cytometry analysis . This highlights the compound's potential role in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-3-(trifluoromethyl)benzoic acid in academic laboratories?

- Methodological Answer : The synthesis typically involves coupling reactions or functional group transformations. For example, a piperazine-mediated coupling protocol (as seen in related benzoic acid derivatives) can introduce substituents at the 3-position . Key steps include:

- Intermediate isolation : Use of dihydrochloride salts to stabilize reactive intermediates (e.g., 8-[2,6-dichloro-3-(piperazine-1-carbonyl)benzyloxy]-2-methylquinoline dihydrochloride) .

- Acid activation : Carbodiimide coupling agents (e.g., DCC or EDC) to facilitate amide bond formation with carboxylic acid precursors .

- Purification : Column chromatography with gradients optimized for halogenated aromatic systems to isolate the final product.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹⁹F NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and trifluoromethyl group integrity .

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) .

- Chromatography :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, adjusting mobile phase pH to enhance resolution for ionizable carboxylic acids .

Q. What safety protocols are critical for handling halogenated benzoic acids like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acyl chlorides) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to account for electron-withdrawing effects of Cl and CF₃ groups .

- Reactivity Analysis :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

- Simulate electrostatic potential maps to predict hydrogen-bonding interactions in crystal packing .

Q. How can crystallographic data resolve ambiguities in molecular conformation for derivatives of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (e.g., Cu-Kα radiation) to obtain atomic coordinates .

- Structure Refinement :

- Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Cl, F) .

- Validate hydrogen bonding using Mercury software to visualize intermolecular contacts (e.g., O–H···O interactions) .

- Disorder Handling : Apply split-atom models for disordered CF₃ groups and refine occupancy factors .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for halogenated benzoic acid derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with X-ray dihedral angles to identify conformational flexibility .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect hindered rotation in ortho-substituted aromatic systems .

- Computational Validation : Overlay DFT-optimized structures with crystallographic coordinates using ORTEP-3 to assess deviations .

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under inert conditions?

- Methodological Answer :

- Moisture Sensitivity : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., trifluoromethylating agents) .

- Catalyst Screening : Test palladium/copper catalysts for Ullman-type coupling reactions, monitoring progress via TLC .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., acyl chlorides) and optimize reaction quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.